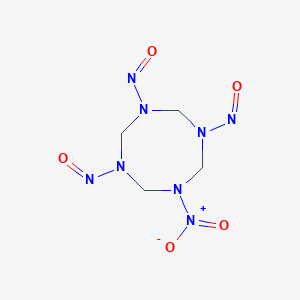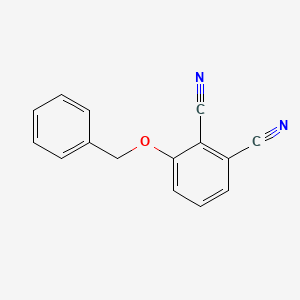
1,2-Benzenedicarbonitrile, 3-(phenylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenedicarbonitrile, 3-(phenylmethoxy)- is an organic compound with the molecular formula C15H8N2O It is a derivative of benzenedicarbonitrile, where a phenylmethoxy group is attached to the third carbon of the benzenedicarbonitrile structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarbonitrile, 3-(phenylmethoxy)- typically involves the reaction of 1,2-benzenedicarbonitrile with a phenylmethoxy reagent under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher efficiency. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenedicarbonitrile, 3-(phenylmethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or hydrogen gas (H) in the presence of a catalyst can be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
1,2-Benzenedicarbonitrile, 3-(phenylmethoxy)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Benzenedicarbonitrile, 3-(phenylmethoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethoxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenedicarbonitrile: The parent compound without the phenylmethoxy group.
3-Methoxybenzonitrile: A similar compound with a methoxy group attached to the benzene ring.
Benzonitrile: A simpler nitrile compound with a single cyano group attached to the benzene ring.
Uniqueness
1,2-Benzenedicarbonitrile, 3-(phenylmethoxy)- is unique due to the presence of both the benzenedicarbonitrile core and the phenylmethoxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
206995-48-4 |
|---|---|
Molecular Formula |
C15H10N2O |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
3-phenylmethoxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C15H10N2O/c16-9-13-7-4-8-15(14(13)10-17)18-11-12-5-2-1-3-6-12/h1-8H,11H2 |
InChI Key |
DMCSCRADMZTRBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1S,2S)-2-amino-1,2-diphenylethyl]piperidine-1-sulfonamide](/img/structure/B14245863.png)
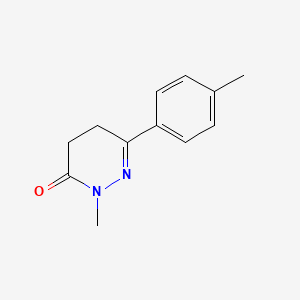
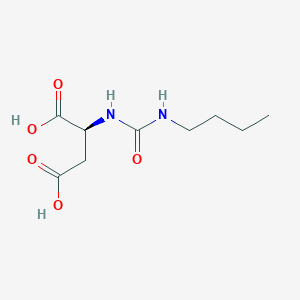
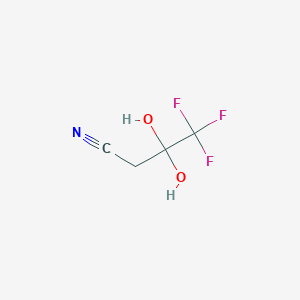

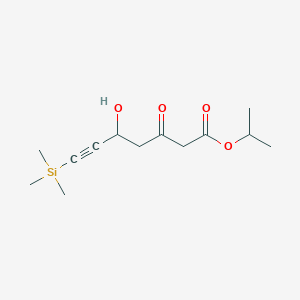
![Benzamide, 3-chloro-N-[(1H-tetrazol-5-ylamino)carbonyl]-](/img/structure/B14245931.png)
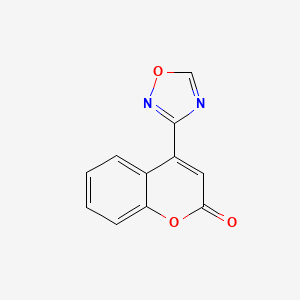
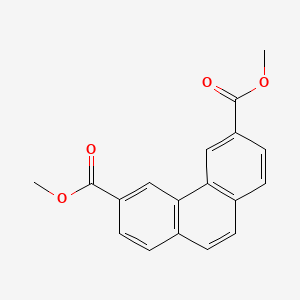
![Ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate](/img/structure/B14245951.png)
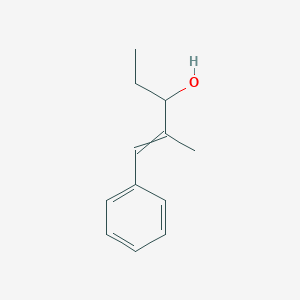
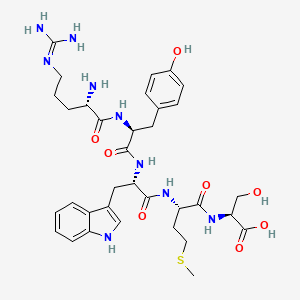
![[Phosphanetriyltri(ethane-2,1-diyl)]tris(diethylphosphane)](/img/structure/B14245962.png)
